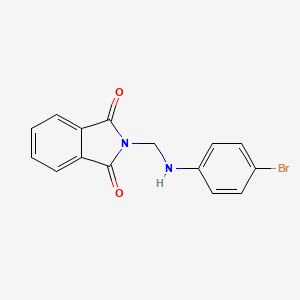

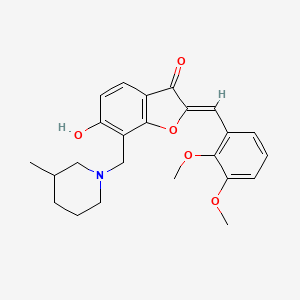

2-(((4-Bromofenil)amino)metil)isoindolina-1,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione, which is an important family of compounds present in a wide array of bioactive molecules . Isoindoline-1,3-dione derivatives have been synthesized and investigated against various conditions such as epilepsy and blood cancer .

Synthesis Analysis

Isoindoline-1,3-dione derivatives have been synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . The synthesis process involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis

Isoindoline-1,3-dione derivatives are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

Estos compuestos aromáticos han ganado una atención significativa por su posible uso en la síntesis farmacéutica . Se ha encontrado que modulan el receptor de dopamina D3, lo que sugiere posibles aplicaciones como agentes antipsicóticos .

Herbicidas

Los derivados de la isoindolina-1,3-diona se han utilizado en el desarrollo de herbicidas . Su estructura química única y su reactividad los hacen adecuados para esta aplicación.

Colorantes y Tintes

Los compuestos también se utilizan en la producción de colorantes y tintes . Su naturaleza aromática y la presencia de grupos carbonilo en las posiciones 1 y 3 contribuyen a sus propiedades de color.

Aditivos para Polímeros

Los derivados de la isoindolina-1,3-diona se han utilizado como aditivos en polímeros . Pueden mejorar las propiedades del polímero, como su resistencia, flexibilidad y resistencia a la degradación.

Síntesis Orgánica

Estos compuestos se han utilizado en la síntesis orgánica . Pueden actuar como bloques de construcción en la síntesis de compuestos orgánicos más complejos.

Materiales Fotocrómicos

Los derivados de la isoindolina-1,3-diona se han utilizado en el desarrollo de materiales fotocrómicos . Estos son materiales que cambian de color en respuesta a la luz.

Tratamiento de la Enfermedad de Alzheimer

Además de su potencial como agentes antipsicóticos, estos compuestos han mostrado la capacidad de inhibir la agregación de proteína β-amiloide, lo que indica una posible capacidad en el tratamiento de la enfermedad de Alzheimer .

Investigación del Cáncer

Las imidas N-sustituidas, derivados de la isoindolina-1,3-diona, se han sintetizado e investigado contra el cáncer de sangre utilizando líneas celulares K562 y Raji . Esto sugiere su posible uso en la investigación y el tratamiento del cáncer.

Safety and Hazards

Direcciones Futuras

The development and discovery of novel isoindoline-1,3-dione derivatives is ongoing, given their potential therapeutic applications. Future research may focus on improving the synthesis process, further investigating the mechanism of action, and conducting comprehensive safety and hazard assessments .

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including mood, reward, addiction, and fine motor control.

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of thedopamine receptor D2 . This interaction could potentially modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Pharmacokinetics

Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters

Result of Action

One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in the context of neurodegenerative disorders.

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored . This suggests that environmental factors could potentially influence the synthesis, stability, and efficacy of these compounds.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione are largely related to its interactions with various biomolecules. For instance, it has been found to interact with the human dopamine receptor D2 . This interaction suggests that 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione could potentially influence biochemical reactions involving this receptor.

Cellular Effects

In terms of cellular effects, 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione has been found to induce apoptosis and necrosis in Raji cells . This suggests that this compound could potentially influence cell function and various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione is thought to involve binding interactions with biomolecules and changes in gene expression. For instance, it has been suggested that this compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .

Temporal Effects in Laboratory Settings

It is known that this compound can revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Dosage Effects in Animal Models

While specific dosage effects of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione in animal models have not been reported, it is known that this compound exhibits anticonvulsant activity at certain doses .

Metabolic Pathways

It is known that isoindolines can modulate ion currents, particularly those activated by voltage .

Transport and Distribution

Given its interactions with the dopamine receptor D2, it is likely that this compound may be transported and distributed in a manner similar to other ligands of this receptor .

Subcellular Localization

Given its interactions with the dopamine receptor D2, it is likely that this compound may be localized in areas of the cell where this receptor is present .

Propiedades

IUPAC Name |

2-[(4-bromoanilino)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZOFRLCUPRPNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)

![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)

![(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2370295.png)

![Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride](/img/structure/B2370297.png)

![2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2370306.png)

![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)